Ticarcilline disodique avec clavulanate de potassium (15:1) (Timentin)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ticarcillin disodium is an extended spectrum β-lactam in the carboxypenicillin family.

Applications De Recherche Scientifique

Activité antibactérienne contre les bactéries Gram-négatives

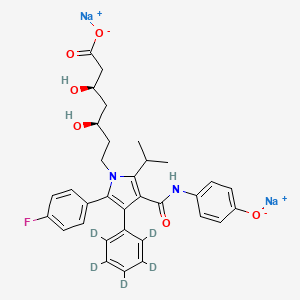

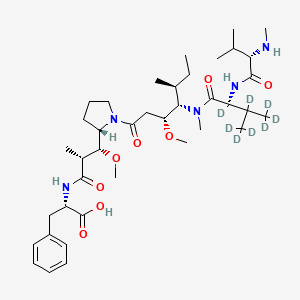

Timentin présente une forte activité contre les bactéries Gram-négatives en raison de la combinaison de la ticarcilline, un antibiotique bêta-lactame de la pénicilline, et du clavulanate, un inhibiteur de la bêta-lactamase {svg_1}. Cette synergie améliore son efficacité, ce qui en fait un choix puissant pour cibler les souches résistantes de bactéries Gram-négatives.

Transformation végétale médiée par Agrobacterium

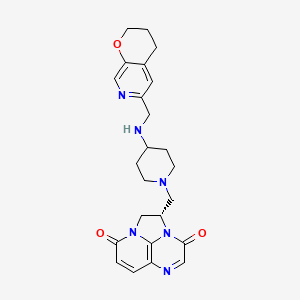

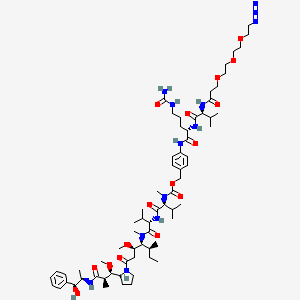

En biologie végétale, Timentin est utilisé dans le milieu de régénération pour éliminer Agrobacterium après la transformation d'ADN étranger dans les cellules végétales {svg_2}. Cette application est cruciale pour la recherche en génie génétique et en biotechnologie impliquant des plantes.

Tests de sensibilité aux antimicrobiens (AST)

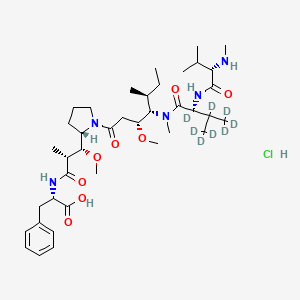

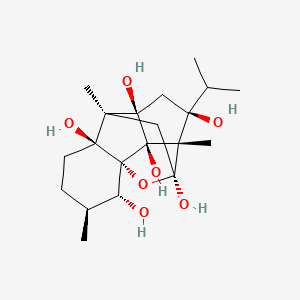

La ticarcilline disodique est utilisée dans les AST in vitro cliniques pour déterminer l'efficacité des antibiotiques contre diverses espèces bactériennes {svg_3}. Ces tests guident les microbiologistes médicaux dans la recommandation de traitements antibiotiques appropriés, optimisant ainsi les soins aux patients.

Inhibition de la bêta-lactamase

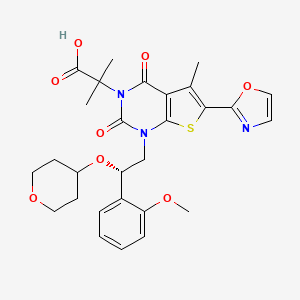

Le composant clavulanate de Timentin agit comme un inhibiteur de la bêta-lactamase, protégeant la ticarcilline de la dégradation {svg_4}. Cette propriété est particulièrement précieuse dans la recherche sur les mécanismes de résistance bactérienne et le développement de nouveaux agents antibactériens.

Recherche pharmaceutique

Les composants de Timentin, la ticarcilline et le clavulanate, ont été étudiés pour leur pharmacocinétique et leur pharmacodynamie {svg_5}. La recherche dans ce domaine vise à comprendre la distribution, le métabolisme et l'excrétion de ces médicaments afin d'améliorer les résultats thérapeutiques.

Études de sécurité et de toxicologie

Des études ont montré que Timentin ne présente aucun danger significatif dans diverses évaluations de sécurité, y compris les études sur la reproduction, la mutagénicité et les études cardiovasculaires {svg_6}. Ces informations sont essentielles pour l'utilisation continue et le développement de Timentin en milieu clinique.

Mécanisme D'action

Target of Action

The primary target of Ticarcillin Disodium with Clavulanate Potassium (15:1) (Timentin) is the penicillin-binding proteins (PBPs) found in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

Ticarcillin Disodium inhibits bacterial cell wall synthesis by binding to one or more of the PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This results in the inhibition of cell wall biosynthesis . Clavulanate Potassium is a specific inhibitor of β-lactamase, an enzyme produced by some bacteria that degrades the antibiotic, rendering it ineffective . By inhibiting β-lactamase, Clavulanate Potassium protects Ticarcillin Disodium against inactivation, enhancing its antibacterial activity .

Biochemical Pathways

The affected pathway is the peptidoglycan synthesis pathway, which is essential for bacterial cell wall formation . By inhibiting this pathway, Ticarcillin Disodium with Clavulanate Potassium (15:1) (Timentin) prevents the cross-linking of peptidoglycan strands, disrupting the bacterial cell wall structure and leading to bacterial cell death .

Pharmacokinetics

Ticarcillin Disodium is widely distributed into tissue, interstitial fluid, pleural fluid, and bile . It is slightly metabolized in the liver . The majority of Ticarcillin Disodium is excreted in the urine . The half-life of Ticarcillin Disodium is approximately 1.1 to 1.2 hours . Clavulanate Potassium is also metabolized in the liver and excreted in the urine . Its half-life is approximately 1.1 to 1.5 hours .

Result of Action

The result of the action of Ticarcillin Disodium with Clavulanate Potassium (15:1) (Timentin) is the lysis of the bacterial cell due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested . This leads to the death of the bacteria, effectively treating the infection .

Action Environment

The action of Ticarcillin Disodium with Clavulanate Potassium (15:1) (Timentin) can be influenced by various environmental factors. For instance, the presence of β-lactamase-producing bacteria can degrade Ticarcillin Disodium, reducing its effectiveness . The addition of clavulanate potassium counteracts this by inhibiting β-lactamase . Furthermore, the drug’s effectiveness can be influenced by the patient’s renal function, as impaired renal function can lead to increased levels of the drug in the body .

Safety and Hazards

Common side effects of Timentin include mild diarrhea, gas, stomach pain, nausea, vomiting, joint or muscle pain, headache, skin rash or itching, injection site reactions (pain, swelling, or burning), and vaginal yeast infection (itching or discharge) . Serious side effects include watery or bloody diarrhea, blood in your urine, feeling an urgent need to urinate, painful or difficult urination, easy bruising or bleeding, unusual weakness, dry mouth, increased thirst, confusion, increased urination, muscle pain or weakness, fast heart rate, lightheadedness, fainting, fever, chills, body aches, flu symptoms, chest pain, and seizures (convulsions) .

Analyse Biochimique

Biochemical Properties

Ticarcillin disodium with clavulanate potassium (15:1) plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. Ticarcillin binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis, which is essential for cell wall integrity . Clavulanate potassium, on the other hand, inhibits beta-lactamase enzymes, preventing the degradation of ticarcillin . This combination interacts with enzymes such as transpeptidases and beta-lactamases, ensuring the effective inhibition of bacterial growth.

Cellular Effects

Ticarcillin disodium with clavulanate potassium (15:1) affects various types of cells and cellular processes. It primarily targets bacterial cells, leading to cell lysis and death by disrupting cell wall synthesis . This compound influences cell signaling pathways by inhibiting the synthesis of peptidoglycan, a key component of the bacterial cell wall . Additionally, it can affect gene expression related to cell wall synthesis and repair mechanisms, ultimately impacting cellular metabolism and growth.

Molecular Mechanism

The molecular mechanism of ticarcillin disodium with clavulanate potassium (15:1) involves the inhibition of bacterial cell wall synthesis. Ticarcillin binds to penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity . Clavulanate potassium binds to beta-lactamase enzymes, inhibiting their activity and protecting ticarcillin from degradation . This dual action ensures the effective inhibition of bacterial growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ticarcillin disodium with clavulanate potassium (15:1) can change over time. The stability of the compound is influenced by factors such as temperature and pH . Degradation of the compound can lead to reduced efficacy over time. Long-term studies have shown that prolonged exposure to ticarcillin disodium with clavulanate potassium (15:1) can lead to the development of resistant bacterial strains, necessitating careful monitoring and dosage adjustments .

Dosage Effects in Animal Models

The effects of ticarcillin disodium with clavulanate potassium (15:1) vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without significant adverse effects . At higher doses, toxic effects such as nephrotoxicity and hepatotoxicity have been observed . Threshold effects include the minimum inhibitory concentration (MIC) required to inhibit bacterial growth, which varies depending on the bacterial strain and infection site .

Metabolic Pathways

Ticarcillin disodium with clavulanate potassium (15:1) is involved in metabolic pathways related to its degradation and excretion. Ticarcillin is primarily excreted unchanged in the urine, while clavulanate potassium undergoes hepatic metabolism . Enzymes such as beta-lactamases and hepatic enzymes play a role in the metabolism of this compound . The interaction with these enzymes can affect metabolic flux and metabolite levels, influencing the overall efficacy and safety of the treatment.

Transport and Distribution

Ticarcillin disodium with clavulanate potassium (15:1) is transported and distributed within cells and tissues through various mechanisms. Ticarcillin is distributed into tissues, interstitial fluid, pleural fluid, and bile . Clavulanate potassium is also well-distributed in body tissues, including the central nervous system when meninges are inflamed . Transporters and binding proteins facilitate the movement of these compounds across cellular membranes, affecting their localization and accumulation.

Subcellular Localization

The subcellular localization of ticarcillin disodium with clavulanate potassium (15:1) is primarily within the bacterial cell wall, where it exerts its bactericidal effects . Ticarcillin targets penicillin-binding proteins (PBPs) on the bacterial cell membrane, while clavulanate potassium inhibits beta-lactamase enzymes in the periplasmic space . This localization is crucial for the effective inhibition of bacterial cell wall synthesis and the prevention of antibiotic resistance.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin) can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": ["Ticarcillin", "Clavulanate potassium", "Sodium hydroxide", "Hydrochloric acid", "Water"], "Reaction": ["Step 1: Ticarcillin is reacted with sodium hydroxide to form Ticarcillin sodium salt.", "Step 2: Clavulanate potassium is dissolved in water and added to the Ticarcillin sodium salt solution.", "Step 3: The pH of the reaction mixture is adjusted to 7-8 using hydrochloric acid.", "Step 4: The resulting solution is then concentrated and dried to obtain Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin) as a white powder."] } | |

Numéro CAS |

116876-37-0 |

Poids moléculaire |

N/A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;trihydrochloride](/img/structure/B1150414.png)

![[(2S)-1-[21-(2-acetyloxy-2-methylpropyl)-7,19-dihydroxy-6,20-dimethoxy-9,17-dioxo-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaen-5-yl]propan-2-yl] acetate](/img/structure/B1150430.png)